molecular formula C12H13ClN4O3S B2443210 1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2034358-82-0

1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2443210
CAS No.: 2034358-82-0
M. Wt: 328.77
InChI Key: IDHLMHDFMLKUJE-UHFFFAOYSA-N
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Description

1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a synthetic organic compound that features a unique combination of functional groups, including a sulfonyl azetidine and a triazole ring

Properties

IUPAC Name

1-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O3S/c1-20-12-3-2-10(6-11(12)13)21(18,19)16-7-9(8-16)17-5-4-14-15-17/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHLMHDFMLKUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C=CN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps. One common route starts with the preparation of the azetidine ring, followed by the introduction of the sulfonyl group and the triazole ring. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the triazole ring, leading to different products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the chloro or methoxy positions.

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole serves as a valuable building block for the synthesis of more complex molecules. Its unique functional groups enable the development of novel materials and catalysts. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for organic synthesis.

Biology

The compound is under investigation for its potential biological activities:

  • Antimicrobial Activity : Preliminary studies indicate significant antimicrobial properties against various bacterial and fungal strains. For instance:
    Compound ClassTarget OrganismMIC (μg/mL)
    Triazole DerivativeCandida albicans0.0156
    Triazole DerivativeStaphylococcus aureus0.125 - 8

These results suggest that derivatives of this compound may exhibit comparable antifungal and antibacterial potency to existing treatments .

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic potential:

  • Antitumor Activity : Similar triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds with structural similarities can induce apoptosis through inhibition of specific pathways such as MetAP2 .

Case Studies

Several case studies have highlighted the applications of this compound:

  • Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated the effectiveness of triazole derivatives against resistant strains of bacteria and fungi, showcasing their potential as new antimicrobial agents .
  • Antitumor Research : Research focused on azetidine-containing compounds has illustrated their potential as antitumor agents through various mechanisms of action, including apoptosis induction in cancer cells .

Mechanism of Action

The mechanism of action of 1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The sulfonyl group and triazole ring can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methoxybenzene-1-sulfonyl chloride: A related compound with similar functional groups but lacking the azetidine and triazole rings.

    3-chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid: Another compound with a sulfonyl group and chloro substituents, but with different structural features.

Uniqueness

1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is unique due to its combination of a sulfonyl azetidine and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole , identified by its CAS number 2178771-18-9, is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for the compound is C12H13ClN4O3SC_{12}H_{13}ClN_{4}O_{3}S, with a molecular weight of 328.78 g/mol. The presence of the triazole ring and the sulfonyl group in its structure suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies indicate that triazole derivatives exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial and fungal strains. For instance:

  • Antifungal Activity : In vitro tests demonstrated that related triazole compounds possess MIC values as low as 0.0156 μg/mL against Candida albicans, suggesting that similar derivatives may exhibit comparable antifungal potency .
  • Antibacterial Activity : Triazoles have been reported to inhibit bacterial growth effectively. Compounds with structural similarities have demonstrated MIC values ranging from 0.125 to 8 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Compound ClassTarget OrganismMIC (μg/mL)
Triazole DerivativeCandida albicans0.0156
Triazole DerivativeStaphylococcus aureus0.125 - 8

Anticancer Activity

Triazole derivatives are also being explored for their anticancer properties. Research highlights their ability to inhibit tumor cell proliferation through various mechanisms:

  • Mechanism of Action : The triazole ring may interfere with DNA synthesis or repair mechanisms in cancer cells, leading to increased apoptosis . Some studies suggest that certain triazoles can inhibit specific kinases involved in tumor growth.

The biological activity of this compound likely stems from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .
  • Receptor Modulation : The sulfonyl group may enhance binding affinity to various receptors, modulating their activity and triggering downstream signaling pathways.

Case Studies

A notable study conducted on a structurally related compound revealed significant anticancer activity against several cancer cell lines, including breast and lung cancer cells. The study employed both in vitro assays and in vivo models, demonstrating a reduction in tumor size and improved survival rates in treated subjects .

Q & A

Q. What synthetic strategies are effective for constructing the azetidine-sulfonyl-triazole core?

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone for 1,2,3-triazole formation due to its regioselectivity and compatibility with azetidine intermediates . For the sulfonylation step, reaction of azetidine derivatives with 3-chloro-4-methoxyphenylsulfonyl chlorides under basic conditions (e.g., Et3_3N in CH2_2Cl2_2) is typical. Purification often employs gradient elution chromatography (e.g., CH2_2Cl2_2:MeOH 5:1) to isolate the sulfonamide product .

Example Reaction Conditions Table:

StepReagents/ConditionsYieldReference
Triazole formationCuSO4_4, sodium ascorbate, H2_2O/THF60–76%
Sulfonylation3-Chloro-4-MeO-phenylsulfonyl chloride, Et3_3N63–76%

Q. Which analytical techniques are critical for confirming structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR resolve substituent positions (e.g., triazole protons at δ 7.6–8.0 ppm, methoxy groups at δ 3.8–4.0 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+^+ with <2 ppm error) .
  • HPLC : Confirms purity (>95%) using reverse-phase C18 columns .

Q. How is chromatographic purification optimized for this compound?

Gradient elution with CH2_2Cl2_2:MeOH (5:1 to 4:1) effectively separates polar byproducts. For scale-up, flash chromatography with silica gel (230–400 mesh) is preferred .

Advanced Research Questions

Q. How to troubleshoot low yields in the sulfonylation step?

Low yields may arise from:

  • Moisture sensitivity : Use anhydrous solvents and inert atmosphere.
  • Steric hindrance : Replace Et3_3N with bulkier bases (e.g., DIPEA) to improve sulfonyl chloride activation .
  • Side reactions : Monitor reaction progress via TLC (Rf_f = 0.3–0.5 in CH2_2Cl2_2:MeOH 9:1).

Q. What computational methods predict binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., pJNK in breast cancer cells) .
  • DFT Calculations : Gaussian09 optimizes geometry and calculates electrostatic potential surfaces to rationalize reactivity .

Q. How to resolve stereochemical ambiguities in the azetidine ring?

When NMR data (e.g., NOESY) is inconclusive, X-ray crystallography with SHELXL refinement provides definitive stereochemical assignment. Key steps:

  • Crystal growth : Slow evaporation from MeOH/EtOAc.
  • Refinement : Use anisotropic displacement parameters and twin modeling for high-resolution data .

Example Crystallography Parameters:

ParameterValue
Space groupP21_1/c
R1_1 (I > 2σ(I))<0.05
CCDC deposition2112438

Q. What strategies mitigate copper-induced side reactions in CuAAC?

  • Catalyst optimization : Use CuI(PPh3_3)3_3 instead of CuSO4_4/ascorbate to reduce radical byproducts.
  • Stoichiometry control : Limit alkyne:azide ratio to 1:1.1 to prevent diyne formation .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results across studies?

Discrepancies in IC50_{50} values (e.g., 4.78 μM vs. higher values) may arise from:

  • Cell line variability : MCF-7 vs. other breast cancer models .
  • Assay conditions : Varying incubation times (48 vs. 72 hours) or serum concentrations.
  • Compound stability : Degradation in DMSO stock solutions over time. Validate via LC-MS before assays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.